molecular formula C18H15FINO B12599346 5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline CAS No. 648897-03-4

5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline

Cat. No.: B12599346
CAS No.: 648897-03-4
M. Wt: 407.2 g/mol
InChI Key: DTWFSZKMVMGGEN-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

The iodination of the quinoline core can be performed using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline: Similar structure but with a chlorine atom instead of iodine.

    5-Bromo-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline: Similar structure but with a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline makes it unique compared to its chloro and bromo analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with biological targets, potentially leading to different biological activities and applications .

Properties

CAS No.

648897-03-4

Molecular Formula

C18H15FINO

Molecular Weight

407.2 g/mol

IUPAC Name

5-(2-fluorophenyl)-7-iodo-8-propan-2-yloxyquinoline

InChI

InChI=1S/C18H15FINO/c1-11(2)22-18-16(20)10-14(12-6-3-4-8-15(12)19)13-7-5-9-21-17(13)18/h3-11H,1-2H3

InChI Key

DTWFSZKMVMGGEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C2=C1N=CC=C2)C3=CC=CC=C3F)I

Origin of Product

United States

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